2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Overview
Description
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene typically involves the bromination of 1-(2,4-difluorophenoxy)-4-nitrobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the phenoxy group, using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives where the bromine atom is replaced by the nucleophile.
Reduction: Formation of 2-amino-1-(2,4-difluorophenoxy)-4-nitrobenzene.
Oxidation: Formation of oxidized derivatives, potentially involving the phenoxy group.
Scientific Research Applications
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: Explored for its use in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In pharmaceutical research, its mechanism of action would be related to the biological activity of the compounds derived from it, which may involve interactions with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,4-difluorophenoxy)-4-(methylsulfonyl)benzene
- 2-Bromo-1-(2,4-difluorophenoxy)-4-((ethylsulfonyl)methyl)benzene
Uniqueness
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. The difluorophenoxy moiety also contributes to its unique electronic properties, making it valuable in various research applications.
Properties
IUPAC Name |
2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF2NO3/c13-9-6-8(16(17)18)2-4-11(9)19-12-3-1-7(14)5-10(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYLLKYPXKHIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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